N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to an acetamide group. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide typically involves the following steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of phenylprop-2-en-1-ylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Coupling with Acetamide: The sulfonamide intermediate is then coupled with 4-aminophenylacetamide under appropriate reaction conditions. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that it may possess anti-inflammatory and antimicrobial properties, which could be useful in the development of new therapeutic agents.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit the activity of enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide: Unique due to its specific structural configuration and potential pharmacological properties.
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
N-(4-aminophenyl)sulfonamide: Another sulfonamide derivative with different biological activities.
Uniqueness
This compound stands out due to its unique combination of a sulfonamide group with a phenylprop-2-en-1-yl moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N2O3S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[4-[phenyl(prop-2-enyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O3S/c1-3-13-19(16-7-5-4-6-8-16)23(21,22)17-11-9-15(10-12-17)18-14(2)20/h3-12H,1,13H2,2H3,(H,18,20) |
InChI Key |
JUJMHXMGUGXASJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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